デスアセチルリファキシミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desacetyl rifaximin (DAR) is a new and innovative compound that is being studied for its potential to be used in a variety of scientific research applications. It is an antibiotic that is structurally related to rifaximin, which is a well-known antibiotic used to treat gastrointestinal infections. DAR has been studied for its potential to act as an anti-inflammatory and anti-fungal agent.

科学的研究の応用

抗生物質活性

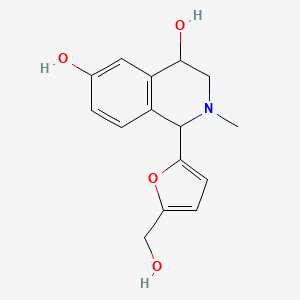

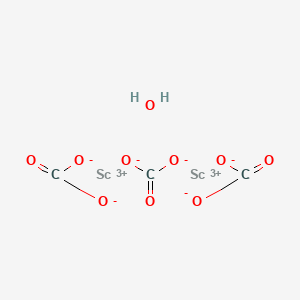

デスアセチルリファキシミンはリファキシミンの代謝産物です {svg_1}。リファマイシン系抗生物質の一種です {svg_2}。 これらの抗生物質は結核(TB)の治療に使用され、RNAポリメラーゼを阻害することにより、多くのグラム陽性菌およびグラム陰性菌に対して殺菌作用を示します {svg_3}.

結核の治療

リファンピシンとリファペンチンは、リファキシミンの類似体であり、結核の治療に最も一般的に使用されます {svg_4}。 これらは、多剤耐性結核の対策に大きな期待が寄せられています {svg_5}.

3. マイコバクテリウム・アビウム複合感染の治療 リファブチンとリファキシミンは、主にマイコバクテリウム・アビウム複合感染の治療に使用されます {svg_6}。これらの感染症は、HIV/AIDSなど、免疫力が低下している人によく見られます。

旅行者の下痢の治療

リファキシミンは、旅行者の下痢の治療にも使用されます {svg_7}。この状態は、通常、汚染された食物や水を摂取することによって引き起こされます。

消化器疾患の治療

腸内細菌叢がいくつかの消化器疾患で病原性役割を果たしていることが理解されるにつれて、リファキシミンは肝性脳症、小腸細菌過剰増殖症(SIBO)、炎症性腸疾患、結腸憩室症の治療に使用されるようになりました {svg_8}.

6. 結晶多形がバイオアベイラビリティに与える影響 リファキシミンの全身バイオアベイラビリティは非常に限られています {svg_9}。 しかし、研究では、バイオアベイラビリティが薬物の結晶形態によって影響を受ける可能性があることが示されています {svg_10}。 例えば、非晶質リファキシミンは、リファキシミンのアルファ多形よりも高い全身バイオアベイラビリティを持つことが示されています {svg_11}.

作用機序

Target of Action

Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

Desacetyl Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .

Biochemical Pathways

Desacetyl Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Desacetyl Rifaximin appears to modulate gut-immune signaling .

Pharmacokinetics

The pharmacokinetics of Desacetyl Rifaximin involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .

Result of Action

The result of Desacetyl Rifaximin’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of Desacetyl Rifaximin is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .

Safety and Hazards

Rifaximin may cause serious side effects. Call your doctor at once if you have: severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); fever; or fluid build-up around the stomach–rapid weight gain, stomach pain and bloating, trouble breathing while lying down . Safety data sheet suggests wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

将来の方向性

Rifaximin may be best described as a gut microenvironment modulator with cytoprotection properties, and further studies are needed to determine whether these putative mechanisms of action play a direct role in clinical outcomes . The benefits of rifaximin use continues to gather momentum, given its non-absorbable nature and well-tolerated side-effect profile .

生化学分析

Biochemical Properties

Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .

Cellular Effects

Desacetyl Rifaximin exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .

Molecular Mechanism

The mechanism of action of Desacetyl Rifaximin involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .

Temporal Effects in Laboratory Settings

Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .

Dosage Effects in Animal Models

While specific studies on Desacetyl Rifaximin in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases

Metabolic Pathways

Desacetyl Rifaximin is a metabolite of Rifaximin, which is primarily metabolized into Desacetyl Rifaximin via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

The transport and distribution of Desacetyl Rifaximin within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .

Subcellular Localization

As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifaximin involves the removal of the acetyl group from Rifaximin.", "Starting Materials": [ "Rifaximin" ], "Reaction": [ "Rifaximin is treated with a strong base, such as sodium hydroxide, in an aqueous solution.", "The reaction mixture is heated to a high temperature and stirred for several hours.", "The resulting mixture is then acidified to a pH of around 2-3 using hydrochloric acid.", "The mixture is then extracted with an organic solvent, such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Desacetyl Rifaximin as a white solid." ] } | |

CAS番号 |

80621-88-1 |

分子式 |

C₄₁H₄₉N₃O₁₀ |

分子量 |

743.84 |

同義語 |

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。